molecular formula C15H14O5 B13446944 Anhydroscandenolide

Anhydroscandenolide

Cat. No.: B13446944
M. Wt: 274.27 g/mol
InChI Key: DRUYMRSAKYIRAE-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anhydroscandenolide is a natural product with the chemical formula C15H14O5 and a molecular weight of 274.272 g/mol . It is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This compound is primarily used in research related to life sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anhydroscandenolide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of sesquiterpene precursors, which undergo cyclization and oxidation reactions to form the lactone ring structure . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as plants that produce sesquiterpene lactones. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Anhydroscandenolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anhydroscandenolide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of anhydroscandenolide involves its interaction with specific molecular targets and pathways. It is known to modulate redox signaling pathways, including the activation of the Nrf2 pathway and inhibition of the NF-κB pathway . These interactions lead to various biological effects, such as antioxidant activity and modulation of inflammatory responses.

Comparison with Similar Compounds

  • Scandenolide
  • Dihydroscandenolide
  • Deoxymikanolide

Comparison: Anhydroscandenolide is unique among sesquiterpene lactones due to its specific structural features and biological activities. Compared to similar compounds like scandenolide and dihydroscandenolide, this compound has distinct reactivity and potency in various biological assays .

Properties

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

(11Z)-8-methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadeca-11,13(16)-diene-4,14-dione

InChI

InChI=1S/C15H14O5/c1-7-12-9-5-8(14(17)18-9)3-4-11-15(2,20-11)6-10(12)19-13(7)16/h3-5,9-12H,1,6H2,2H3/b4-3-

InChI Key

DRUYMRSAKYIRAE-ARJAWSKDSA-N

Isomeric SMILES

CC12CC3C(C4C=C(/C=C\C1O2)C(=O)O4)C(=C)C(=O)O3

Canonical SMILES

CC12CC3C(C4C=C(C=CC1O2)C(=O)O4)C(=C)C(=O)O3

Origin of Product

United States

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